molecular formula C12H17NO2 B601729 Ivabradine Impurity 11 CAS No. 1132667-04-9

Ivabradine Impurity 11

カタログ番号: B601729
CAS番号: 1132667-04-9
分子量: 207.27
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivabradine Impurity 11 is one of the eleven known impurities associated with the pharmaceutical compound ivabradine. Ivabradine is a heart rate-lowering medication used primarily for the treatment of chronic stable angina pectoris and heart failure. The impurities, including this compound, are by-products formed during the synthesis and degradation of ivabradine .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Ivabradine Impurity 11 involves several synthetic steps. One common method includes the reaction of starting material II with oxalic acid and dicyclohexylcarbodiimide in acetonitrile. This reaction is typically carried out under mild conditions with stirring for about three hours .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the impurity from the main product and other by-products .

化学反応の分析

Types of Reactions

Ivabradine Impurity 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, water.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

科学的研究の応用

High-Performance Liquid Chromatography (HPLC)

A significant focus has been on developing robust analytical methods for separating ivabradine from its impurities, including Impurity 11. Recent studies have employed reversed-phase high-performance liquid chromatography (RP-HPLC) techniques optimized through chemometric approaches:

  • Method Development : A novel RP-HPLC method was developed to efficiently separate ivabradine and its eleven impurities. The optimization utilized tools such as Box-Behnken design and principal component analysis to address the challenges posed by similar polarities among the impurities .
  • Gradient Elution Techniques : Another study emphasized a gradient RP-HPLC method that provided baseline separation of ivabradine and its impurities, including Impurity 11. This method demonstrated significant improvements in resolution and reliability, crucial for quality control in pharmaceutical applications .
Analytical Method Key Features Applications
RP-HPLCChemometric optimizationQuality control of ivabradine
Gradient ElutionEnhanced resolution and separationStability studies

Stability Studies

Stability studies are essential for understanding how Ivabradine Impurity 11 behaves under various conditions:

  • Forced Degradation Studies : Research has shown that ivabradine is relatively stable; however, forced degradation studies revealed that environmental factors like temperature, light, and pH can lead to the formation of this compound. These studies help in predicting the impurity's behavior in real-world storage conditions .
  • Thermal Sensitivity : The thermal sensitivity of Impurity 11 suggests that careful temperature control during storage and handling is necessary to minimize degradation and maintain drug efficacy .

Case Study 1: Impact on Drug Efficacy

A case study analyzed the pharmacological activity of ivabradine in relation to its impurities. It was found that some impurities, including Impurity 11, could potentially alter the drug's efficacy by competing with the active compound at receptor sites. This highlights the importance of monitoring impurity levels in clinical formulations .

Case Study 2: Formulation Development

Another study focused on developing a stable ivabradine formulation that minimizes the formation of Impurity 11 during storage. By adjusting excipients and optimizing storage conditions, researchers successfully extended the shelf life of ivabradine while ensuring minimal impurity formation .

作用機序

The mechanism of action of Ivabradine Impurity 11 is not well-documented, as it is primarily considered a by-product rather than an active pharmaceutical ingredient. it is essential to study its effects to understand its potential impact on the overall efficacy and safety of ivabradine. The impurity may interact with similar molecular targets and pathways as ivabradine, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels .

類似化合物との比較

Ivabradine Impurity 11 can be compared with other impurities of ivabradine, such as:

  • Impurity I
  • Impurity II
  • Impurity III
  • Impurity IV
  • Impurity V
  • Impurity VI
  • Impurity VII
  • Impurity VIII
  • Impurity IX
  • Impurity X

Each impurity has unique chemical properties and potential effects. For example, Impurity IV is both an impurity and a metabolite with 40% activity of the parent drug, while Impurities V and VI are inactive metabolites . This compound is unique in its specific chemical structure and the conditions under which it is formed .

生物活性

Ivabradine Impurity 11 (CAS No. 1132667-04-9) is a recognized impurity associated with the pharmaceutical compound ivabradine, which is primarily utilized for its heart rate-lowering effects. Understanding the biological activity of this impurity is essential, as it may influence the efficacy and safety profile of ivabradine itself. This article explores the chemical properties, biological effects, and potential implications of this compound based on diverse research findings.

This compound undergoes various chemical transformations, including:

  • Oxidation : Reaction with oxidizing agents such as hydrogen peroxide can yield oxidized derivatives.
  • Reduction : Reducing agents like sodium borohydride can convert the impurity into different forms.
  • Substitution : Specific conditions may lead to substitution reactions, forming new compounds.

Common Reagents and Conditions

Reaction TypeReagentsSolvents
OxidationHydrogen peroxide, oxygenAcetonitrile, methanol, water
ReductionSodium borohydrideAcetonitrile

The mechanism of action for this compound is not extensively documented since it is primarily considered a by-product rather than an active pharmaceutical ingredient. However, it may interact with similar molecular targets as ivabradine, particularly hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Studies indicate that ivabradine acts as an "open-channel" blocker of human HCN4 channels and a "closed-channel" blocker of mouse HCN1 channels in a dose-dependent manner .

Biological Effects

Research has shown that ivabradine has several biological effects on cardiovascular health:

  • Cardiac Pacemaker Activity : Ivabradine inhibits the hyperpolarization-activated current in sinoatrial node pacemaker cells, leading to reduced heart rate .
  • Anti-inflammatory Effects : It decreases monocyte chemotactin protein-1 mRNA expression and exhibits potent anti-oxidative effects by reducing vascular NADPH oxidase activity .
  • Immune Modulation : Ivabradine inhibits chemokine-induced migration of CD4-positive lymphocytes, which may contribute to reduced inflammation and atherosclerotic lesion development .

Comparative Analysis with Other Impurities

This compound can be compared with other known impurities of ivabradine regarding their biological activities:

ImpurityBiological Activity
Impurity ISimilar properties as parent drug
Impurity IIInactive metabolite
Impurity IIIActive but less potent than ivabradine
Impurity IV40% activity of ivabradine
Impurity VInactive metabolite

Case Studies and Clinical Findings

A significant body of research has evaluated the clinical implications of ivabradine and its impurities in patient populations:

  • Clinical Trials : The SHIFT trial demonstrated that ivabradine effectively lowers heart rates in patients with chronic heart failure (CHF), which correlates with improved clinical outcomes .
  • Real-World Evidence : Observational studies in Chinese patients have confirmed that ivabradine improves symptoms and quality of life in CHF patients, although data specific to this compound remains limited .

特性

CAS番号

1132667-04-9

分子式

C12H17NO2

分子量

207.27

純度

> 95%

数量

Milligrams-Grams

同義語

(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。